molecular formula C12H19NO2 B8679054 Mirogabalin

Mirogabalin

Cat. No.: B8679054
M. Wt: 209.28 g/mol
InChI Key: FTBQORVNHOIASH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mirogabalin, also known as this compound, is a novel compound with significant pharmacological properties. It is a bicyclic compound with a unique structure that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mirogabalin involves multiple steps. One common method includes the following steps:

    Stage 1: A 4 N hydrochloric acid-ethyl acetate solution is added to tert-butyl (1R,5S,6S)-[6-(tert-butoxycarbonylaminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetate and stirred at room temperature for 1 hour.

    Stage 2: The solvent is distilled off under reduced pressure, and the residue is dissolved in dichloromethane.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

Mirogabalin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mirogabalin has several scientific research applications:

Mechanism of Action

The mechanism of action of Mirogabalin involves its binding to the α2δ-1 subunit of voltage-gated calcium channels. This binding inhibits the release of neurotransmitters such as glutamate and substance P, leading to reduced neuronal excitability and pain transmission . The compound’s high affinity and prolonged dissociation rate for the α2δ-1 subunit contribute to its sustained analgesic effects.

Comparison with Similar Compounds

Similar Compounds

    Pregabalin: Another α2δ ligand used for similar therapeutic purposes.

    Gabapentin: A well-known α2δ ligand with a similar mechanism of action.

Uniqueness

Mirogabalin is unique due to its higher binding affinity and slower dissociation rate for the α2δ-1 subunit compared to pregabalin and gabapentin . This results in more potent and longer-lasting analgesic effects, making it a promising candidate for treating chronic pain conditions.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid

InChI

InChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15)

InChI Key

FTBQORVNHOIASH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2C(C1)CC2(CC(=O)O)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tert-butyl [3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate (1.09 g, 4.71 mmol) was dissolved in ethanol (10 mL) and water (5 mL). To the solution, iron powder (1.32 g, 23.5 mmol) and ammonium chloride (249.6 mg, 4.71 mmol) were added, and the mixture was stirred for 2 hours under heating to reflux. The mixture was allowed to cool, then diluted with saturated saline, a saturated aqueous solution of sodium bicarbonate, and ethyl acetate, and filtered through Celite to remove insoluble matter. The filtrate was separated into organic and aqueous layers. The organic layer was washed with saturated saline and then dried over anhydrous magnesium sulfate, and the solvent was then distilled off under reduced pressure. To the residue, a 4 N solution of hydrochloric acid in ethyl acetate (20 mL) was added, and the mixture was stirred at room temperature for 1 hour. Then, the solvent was distilled off under reduced pressure. The residue was suspended in dichloromethane. To the suspension, triethylamine was added dropwise, and the resulting powder was collected by filtration, then washed with dichloromethane, and then dried to obtain the compound of interest as a white powder (425.1 mg, 43%).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
249.6 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.32 g
Type
catalyst
Reaction Step Three
Yield
43%

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